molecular formula C11H12O2 B1345760 6-Methoxy-2-tetralone CAS No. 2472-22-2

6-Methoxy-2-tetralone

Cat. No.: B1345760
CAS No.: 2472-22-2
M. Wt: 176.21 g/mol
InChI Key: RMRKDYNVZWKAFP-UHFFFAOYSA-N
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Description

6-Methoxy-2-tetralone is an organic compound with the molecular formula C11H12O2. It is a light yellow-beige to orange crystalline solid that is sensitive to air. This compound is a key intermediate in the synthesis of various steroidal and terpenoid compounds, making it valuable in organic chemistry .

Mechanism of Action

Mode of Action

As a precursor molecule, 6-Methoxy-2-tetralone does not directly interact with biological targets. Instead, it is used in the synthesis of more complex molecules that can interact with various targets. For example, it has been used as a starting material for the synthesis of 2-aminotetalin derivatives, which exhibit antifungal activities .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily determined by the specific compounds that are synthesized from it. For instance, 2-aminotetalin derivatives synthesized from this compound can interfere with the biochemical pathways of fungi, leading to their antifungal activity .

Result of Action

The molecular and cellular effects of this compound are largely dependent on the specific compounds that are synthesized from it. For example, 2-aminotetalin derivatives synthesized from this compound have been shown to exhibit antifungal activities .

Biochemical Analysis

Biochemical Properties

6-Methoxy-2-tetralone plays a significant role in biochemical reactions, particularly in the synthesis of steroidal compounds. It interacts with enzymes such as cytochrome P450, which is involved in the hydroxylation of the compound. This interaction facilitates the formation of hydroxylated derivatives, which are crucial intermediates in the synthesis of more complex molecules . Additionally, this compound has been used in the synthesis of 2-aminotetralin derivatives, which exhibit antifungal activities .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in hepatocellular carcinoma cells, similar compounds have been shown to induce apoptosis and suppress cell proliferation and migration by regulating the expression of proteins such as c-Met, phosphorylated AKT, NF-κB, matrix metallopeptidase 2, and matrix metallopeptidase 9 . While specific studies on this compound are limited, it is plausible that it may exhibit similar cellular effects.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been used as a starting material for the synthesis of compounds that inhibit fungal enzymes . The methoxy group at the sixth position of the tetralone ring plays a crucial role in these interactions, enhancing the compound’s binding affinity and specificity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known to be sensitive to air and heat, which can lead to its degradation . Studies have shown that its stability can be maintained under inert gas and refrigerated conditions. Long-term exposure to air or elevated temperatures can result in the formation of degradation products, which may alter its biochemical properties and effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as antifungal activity. At higher doses, it could potentially cause toxic or adverse effects. For instance, similar compounds have been shown to induce apoptosis in cancer cells at higher concentrations . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It undergoes hydroxylation by cytochrome P450 enzymes, leading to the formation of hydroxylated derivatives . These derivatives can further participate in metabolic reactions, contributing to the synthesis of complex steroidal and terpenoid compounds. The compound’s metabolism can influence metabolic flux and the levels of specific metabolites within the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution can be influenced by factors such as its lipophilicity and the presence of specific transporters .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the presence of the methoxy group may influence its localization to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins .

Chemical Reactions Analysis

6-Methoxy-2-tetralone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or hydrocarbons.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy group.

Common reagents used in these reactions include MCPBA for epoxidation, sulfuric acid for cyclization, and various reducing agents like sodium borohydride for reduction .

Properties

IUPAC Name

6-methoxy-3,4-dihydro-1H-naphthalen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-13-11-5-3-8-6-10(12)4-2-9(8)7-11/h3,5,7H,2,4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMRKDYNVZWKAFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CC(=O)CC2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50179452
Record name 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-one
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Molecular Weight

176.21 g/mol
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Physical Description

Yellow to red-orange solid; mp = 33-35 deg C; [Acros Organics MSDS]
Record name 6-Methoxy-2-tetralone
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CAS No.

2472-22-2
Record name 6-Methoxy-2-tetralone
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Record name 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-one
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Record name 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-one
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Record name 6-methoxy-1,2,3,4-tetrahydronaphthalen-2-one
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Record name 6-Methoxy-2-tetralone
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Synthesis routes and methods

Procedure details

A suspension of 2,6-dimethoxynaphthalene (20.0 g, Aldrich) in 200 mL of anhydrous EtOH was heated to reflux under a stream of nitrogen. Sodium spheres (18 g, Aldrich) were added gradually to the hot suspension over a period of 2 hours. Additional ETOH (50 ml) was added and the reaction was heated until all of the sodium had dissolved. The solution was cooled to room temperature and placed in an ice bath. The addition of 6 N HCl brought the solution to pH 6, and additional HCl (10 mL) was added. The solution was heated to reflux for 0.5 h. The golden mixture was cooled to room temperature, H2O (200 mL) was added, and the solution was extracted with ET2O. The combined ET2O extracts were dried (Na2SO4), filtered, and concentrated to afford 6-methoxy-2-tetra-lone as a red oil (23.5 g). Triethyl phosphono-acetate (29 mL, Aldrich) was added dropwise to a suspension of hexane-washed sodium hydride (5.8 g of 60% dispersion) in benzene (80 mL) cooled in an ice bath. The phos-phonate solution was stirred at room temperature for 0.5 h, and the ice bath was replaced. A solution of 6-methoxy-2-tetralone (23.5 g) in benzene (20 mL) was added to the phosphonate solution over 10 minutes, and the reaction was allowed to stir at room temperature overnight. The reaction was poured into H2O and extracted with EtOAc (3×150 mL). The combined extracts were dried (Na2SO4), filtered, and concentrated to afford a brown oil which was purified using silica gel chromatography. Elution with 10% EtOAc/hexane afforded the title compound (27 g) as a yellow oil. NMR (300 MHz, CDCl3) δ6.98 (d, J=9.03 Hz, 1 H), 6.79-6.70 (m, 2H), 6.35 (s, 1H), 3.94 (q, J=7.11 Hz, 2H), 3.58 (s, 3H), 2.99 (s, 2H), 2.61 (t, J 8.11 Hz, 2H), 2.14 (t, J=8.07 Hz, 2H), 1.08 (t, J 7.14 Hz, 3H).
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20 g
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200 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic approaches to obtain 6-methoxy-2-tetralone?

A1: Several synthetic routes have been explored for this compound. One approach utilizes the commercially available 6-methoxy-1-tetralone, converting it to an olefin intermediate (2) through a reaction with 2,4-pentanediol and p-toluenesulphonic acid as a catalyst []. This intermediate can then be epoxidized using m-chloroperbenzoic acid and subsequently transformed into this compound through refluxing with ethanolic sulfuric acid []. Another method involves the regiospecific carboxylation of certain methoxylated 2-tetralones using reagents like magnesium methoxy carbonate (“MMC”) followed by esterification [].

Q2: Can this compound be used as a building block for more complex molecules?

A2: Yes, this compound serves as a versatile starting material in organic synthesis. For instance, it can be used to synthesize 1,2-epoxy-1-methyl-2-(3-oxopropyl)-4,4-ethylenedioxycyclohexane, which can further undergo Wittig-Schlosser condensation to yield epoxyolefins, potential substrates for epoxyolefin cyclization [].

Q3: Has this compound been used in the total synthesis of any natural products?

A3: Researchers have explored the use of this compound in the total synthesis of hydrochrysene analogues []. This approach utilizes reactions like the Robinson-Mannich base reaction and the Michael condensation to construct the complex tetracyclic ring systems found in these natural products.

Q4: Are there any challenges associated with the synthesis of this compound?

A4: Synthesizing this compound can present some challenges. For example, the epoxidation step in the synthesis from 6-methoxy-1-tetralone can lead to the formation of unstable epoxides that decompose during purification attempts, affecting the overall yield [].

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